![molecular formula C9H8ClF3S B2816607 1-[(2-Chloroethyl)sulfanyl]-3-(trifluoromethyl)benzene CAS No. 448967-32-6](/img/structure/B2816607.png)
1-[(2-Chloroethyl)sulfanyl]-3-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Chloroethyl)sulfanyl]-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H8ClF3S and a molecular weight of 240.67 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a benzene ring, along with a sulfanyl group linked to a 2-chloroethyl chain. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[(2-Chloroethyl)sulfanyl]-3-(trifluoromethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(trifluoromethyl)benzene and 2-chloroethanethiol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the production process may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-[(2-Chloroethyl)sulfanyl]-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding thiols.
Scientific Research Applications
1-[(2-Chloroethyl)sulfanyl]-3-(trifluoromethyl)benzene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(2-Chloroethyl)sulfanyl]-3-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfanyl group can form covalent bonds with target proteins, leading to the modulation of their activity. These interactions can result in various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1-[(2-Chloroethyl)sulfanyl]-3-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-[(2-Chloroethyl)sulfanyl]-4-(trifluoromethyl)benzene: This compound has a similar structure but with the trifluoromethyl group attached to the para position of the benzene ring.
1-[(2-Chloroethyl)sulfanyl]-2-(trifluoromethyl)benzene: In this compound, the trifluoromethyl group is attached to the ortho position of the benzene ring.
1-[(2-Chloroethyl)sulfanyl]-3-(difluoromethyl)benzene: This compound has a difluoromethyl group instead of a trifluoromethyl group.
Properties
IUPAC Name |
1-(2-chloroethylsulfanyl)-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3S/c10-4-5-14-8-3-1-2-7(6-8)9(11,12)13/h1-3,6H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZLLDYBBJFGOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SCCCl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl1-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylatehydrochloride](/img/structure/B2816525.png)
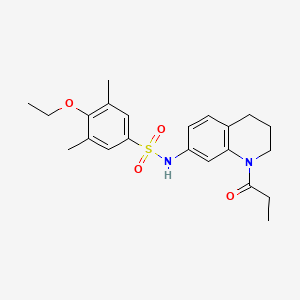
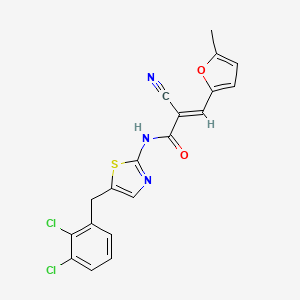
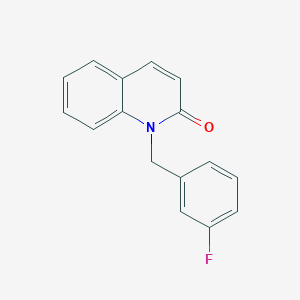
![[2-(Cyclopentyloxy)pyridin-4-yl]methanamine](/img/structure/B2816531.png)
![4-chloro-2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol](/img/structure/B2816534.png)
![4-ethyl-7,7-dimethyl-4-phenyl-1,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B2816535.png)
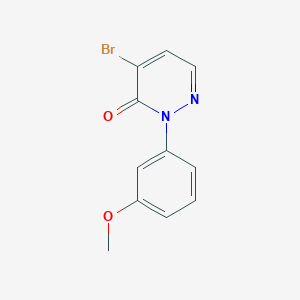
![N-(2,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2816538.png)
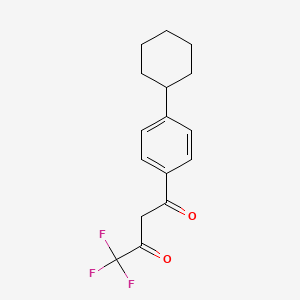
![Methyl 3-[(2-chloroacetyl)amino]-3-(4-methylsulfanylphenyl)propanoate](/img/structure/B2816541.png)
![4-{[(4-chlorobenzyl)amino]methylene}-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2816543.png)
![3-(4-chlorophenyl)-7,9-dimethyl-1-(2-oxopropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2816544.png)
